molecular formula C16H20N2O4 B12123725 Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B12123725
M. Wt: 304.34 g/mol
InChI Key: DKOCWLPLBFVAQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethylamino and methoxy groups, as well as an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 2,5-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to form the quinoline core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate varies depending on its application. In biological systems, it may interact with cellular components through its quinoline core, which can intercalate with DNA or inhibit specific enzymes. The dimethylamino and methoxy groups enhance its binding affinity and specificity, while the ethyl ester group improves its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core, making it less versatile in certain applications.

    4-(Dimethylamino)quinoline: Lacks the methoxy and ethyl ester groups, which can affect its solubility and reactivity.

    5,8-Dimethoxyquinoline: Lacks the dimethylamino and ethyl ester groups, limiting its potential interactions and applications.

Uniqueness

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate is unique due to its combination of functional groups, which confer a balance of solubility, reactivity, and biological activity. This makes it a valuable compound for a wide range of scientific research applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-6-22-16(19)10-9-17-14-12(21-5)8-7-11(20-4)13(14)15(10)18(2)3/h7-9H,6H2,1-5H3

InChI Key

DKOCWLPLBFVAQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N(C)C

Origin of Product

United States

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